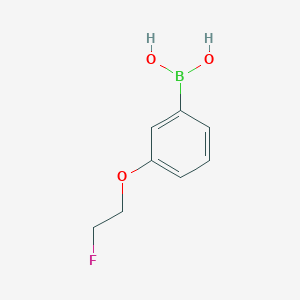

3-(2-Fluoroethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(2-fluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,11-12H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXCBJBQVSLCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCF)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262148 | |

| Record name | Boronic acid, B-[3-(2-fluoroethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096332-11-3 | |

| Record name | Boronic acid, B-[3-(2-fluoroethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-(2-fluoroethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethoxy)phenylboronic acid typically involves the reaction of 3-bromo-phenylboronic acid with 2-fluoroethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the 2-fluoroethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives under oxidative conditions.

Substitution: The 2-fluoroethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Phenol Derivatives: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Pharmaceutical Synthesis

3-(2-Fluoroethoxy)phenylboronic acid is primarily utilized in the synthesis of biologically active compounds. Its role as a reagent in Suzuki-Miyaura cross-coupling reactions allows for the formation of biaryl compounds, which are significant in drug development.

- Case Study : In a study focused on synthesizing phosphodiesterase inhibitors, this boronic acid was employed to create imidazo[1,5-a]pyrido[3,2-e]pyrazines, demonstrating its utility in developing new therapeutic agents targeting neurological disorders .

Material Science

The compound is also explored for its potential applications in material science, particularly in the synthesis of functionalized polymers and nanomaterials.

- Example : Research has indicated that boronic acids can be used to create dynamic covalent networks that respond to environmental stimuli, showcasing their versatility in developing smart materials .

Organic Synthesis

In organic synthesis, this compound serves as a crucial intermediate for constructing various complex organic molecules through palladium-catalyzed reactions.

- Application : It has been successfully utilized to synthesize biaryl pyrazole carboxamides, which act as sodium channel blockers for treating neuropathic pain .

Data Table: Applications and Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, while the palladium catalyst facilitates the reaction by stabilizing the intermediate species .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

Fluorinated vs. Non-Fluorinated Ethoxy Groups

- 3-(2-Methoxyethoxy)phenylboronic Acid : Replacing fluorine with a methoxy group (-OCH₃) reduces Lewis acidity. The methoxy group is electron-donating, decreasing the boronic acid’s electrophilicity compared to the fluoroethoxy analog. This results in slower reaction kinetics in Suzuki couplings .

- 3-Ethoxyphenylboronic Acid : Lacking fluorine, this compound exhibits lower acidity and reduced stability in aqueous solutions. The absence of fluorine diminishes its ability to form stable cyclic boronate esters with diols, limiting its utility in glucose-sensing applications .

Table 1: Substituent Effects on Key Properties

*Estimated values based on analogous fluorinated arylboronic acids .

Positional Isomerism and Steric Effects

- 3-Fluorophenylboronic Acid : Substitution at the meta position with fluorine directly on the ring enhances acidity (pKa ~8.9) but lacks the ethoxy spacer, reducing steric hindrance. This makes it more reactive in palladium-catalyzed reactions but less selective in binding biomolecules .

- 4-Fluoroethoxyphenylboronic Acid: Para-substitution increases steric accessibility to the boronic acid group, improving binding to proteins like lectins. However, the electronic effects are less pronounced compared to meta-substituted analogs .

Table 2: Application-Specific Comparisons

Research Findings and Trends

- Suzuki-Miyaura Reactions : this compound achieves >95% yield in coupling with aryl bromides, outperforming bulkier analogs like 2-naphthylboronic acid (89–95%) due to optimal steric profile .

- Antimicrobial Activity : Fluorinated arylboronic acids exhibit moderate antibacterial effects against Gram-positive strains. The fluoroethoxy substituent enhances membrane penetration compared to trifluoromethoxy derivatives .

- Biomolecular Binding: The compound’s fluorine atom engages in C–F⋯H–O hydrogen bonds, improving affinity for glycosylated proteins, a property less pronounced in non-fluorinated analogs .

Biological Activity

3-(2-Fluoroethoxy)phenylboronic acid is a compound that belongs to the class of boronic acids, which have garnered significant interest due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which is crucial for their biological interactions. The introduction of fluorine and other substituents can enhance their activity by modifying their physicochemical properties, such as acidity and lipophilicity .

Antimicrobial Activity

Research indicates that boronic acids exhibit notable antimicrobial activity. For instance, this compound has been studied for its effectiveness against various bacterial strains.

Antibacterial Efficacy

A study demonstrated that phenylboronic acids, including this compound, showed activity against Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of some established antibiotics, indicating a promising potential as antibacterial agents .

Table 1: Antibacterial Activity of Boronic Acids

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Escherichia coli | TBD | |

| Bacillus cereus | TBD | ||

| AN2690 (Tavaborole) | Candida albicans | 0.5 |

Anticancer Properties

Boronic acids have also been investigated for their anticancer properties. The mechanism often involves the inhibition of proteasomes or specific enzymes that are crucial for cancer cell proliferation.

Case Studies

- Inhibition of Cancer Cell Proliferation : Studies have shown that boronic acids can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the fluorine atom in this compound enhances its binding affinity to target proteins involved in cancer progression .

- Drug Delivery Systems : Research has explored the use of phenylboronic acid derivatives in drug delivery systems for chemotherapeutics like doxorubicin. These compounds can improve the solubility and bioavailability of hydrophobic drugs, enhancing their therapeutic efficacy against tumors .

The biological activity of this compound is largely attributed to its ability to interact with biomolecules through reversible covalent bonding. This interaction can lead to:

- Inhibition of Enzymatic Activity : By binding to enzymes such as leucyl-tRNA synthetase (LeuRS), these compounds can disrupt protein synthesis in bacteria and cancer cells .

- Formation of Spiroboronates : In the presence of certain substrates, boronic acids can form stable complexes that enhance their biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Fluoroethoxy)phenylboronic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or direct functionalization of phenylboronic acid precursors. For example, coupling a fluorinated aryl halide with a boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity (>98%) is confirmed via HPLC or ¹H/¹³C NMR .

Q. How should this compound be stored to ensure stability?

- Guidelines : Store at 0–6°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic acid group. Desiccants like molecular sieves are recommended to mitigate moisture absorption. Stability tests show decomposition <5% over 12 months under these conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Characterization Workflow :

- ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for trigonal planar B) vs. boronate esters (δ ~10 ppm for tetrahedral B) .

- FT-IR : B-O stretching (~1340 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .

- X-ray crystallography : Resolves steric effects of the 2-fluoroethoxy group on molecular packing .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental data?

- Computational Analysis : Density Functional Theory (DFT/B3LYP/6-311++G(d,p)) calculates frontier molecular orbitals (FMOs), showing the HOMO localized on the boronic acid group and LUMO on the fluorinated aromatic ring. Experimental UV-Vis spectra (λmax ~260 nm) correlate with TD-DFT predictions but may deviate due to solvent effects . Discrepancies >5% require recalibration of solvation models (e.g., PCM vs. SMD) .

Q. What strategies mitigate low yields in Suzuki couplings involving this compound?

- Optimization Approaches :

- Ligand selection : Bulky ligands (e.g., SPhos) reduce steric hindrance from the 2-fluoroethoxy group .

- Base screening : K₂CO₃ outperforms Na₂CO₃ in polar aprotic solvents (DMF) by enhancing boronate formation .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yields by 15–20% .

Q. How does the 2-fluoroethoxy substituent influence reactivity in dynamic-covalent boronic ester systems?

- Mechanistic Insights : The electron-withdrawing fluoroethoxy group increases boronic acid Lewis acidity, accelerating diol exchange kinetics (kex ~10⁻³ s⁻¹ at pH 7.4). This property is exploited in pH-responsive hydrogels for controlled drug release, where competitive diols (e.g., fructose) trigger dissociation .

Q. How can researchers resolve contradictions between computational predictions and experimental reaction outcomes?

- Case Study : If DFT predicts a regioselective coupling at the para position, but HPLC shows ortho dominance, consider:

- Steric maps : Molecular mechanics (MMFF94) may reveal unexpected steric clashes in transition states.

- Solvent effects : Implicit solvent models often underestimate entropy changes in aqueous mixtures .

- Validation via kinetic isotope effects (KIEs) or Hammett plots clarifies electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.